molecular formula C14H11ClF3NOS B5881391 3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1-(thiophen-2-yl)propan-1-one

3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1-(thiophen-2-yl)propan-1-one

Cat. No.: B5881391
M. Wt: 333.8 g/mol
InChI Key: ZPWAZKLBKPENAT-UHFFFAOYSA-N
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Description

3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1-(thiophen-2-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1-(thiophen-2-yl)propan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with thiophene-2-carboxaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1-(thiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: The compound is utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1-(thiophen-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro substituents but lacks the thiophene and propanone moieties.

    4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the overall structure and functional groups.

Uniqueness

3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1-(thiophen-2-yl)propan-1-one is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NOS/c15-11-4-3-9(8-10(11)14(16,17)18)19-6-5-12(20)13-2-1-7-21-13/h1-4,7-8,19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWAZKLBKPENAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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